molecular formula C20H20N2O2 B3001072 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 900019-67-2

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B3001072
CAS No.: 900019-67-2
M. Wt: 320.392
InChI Key: BMBWTCBOJUSNPD-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 900019-67-2) is a chemical compound with a molecular weight of 320.39 g/mol and the molecular formula C 20 H 20 N 2 O 2 . This imidazo[1,2-a]pyridine derivative serves as a versatile building block and key intermediate in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Scientific literature indicates that structurally related compounds are investigated as modulators of therapeutic targets such as the 5-HT 2A serotonin receptor, which is relevant for sleep disorders and other neurological conditions . Furthermore, research into 6-substituted imidazo[1,2-a]pyridine derivatives has demonstrated their potential as inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT), a target in cancer and other diseases . Other analogs within this chemical class have shown significant anti-inflammatory activity in preclinical studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should not be used in humans or animals. Please refer to the Safety Data Sheet (SDS) prior to use. This compound may cause skin and eye irritation and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(24)17-10-11-19-21-18(13-22(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBWTCBOJUSNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS Number: 900019-67-2) is an imidazo[1,2-a]pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C20H20N2O2 and a molecular weight of approximately 320.39 g/mol. The structural features of this compound suggest diverse pharmacological applications, particularly in antimicrobial and anticancer therapies.

Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyridines often involves multi-step organic reactions, including cyclization reactions that yield various derivatives with distinct biological activities. The specific synthesis pathway for this compound is not extensively documented in the literature; however, similar compounds have been synthesized using methods such as condensation reactions between appropriate precursors.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. For instance, a study on various imidazo[1,2-a]pyridine derivatives showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds in the series . Although specific data for this compound is limited, its structural similarity to other active derivatives suggests potential efficacy against similar pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives inhibit geranylgeranylation processes crucial for cancer cell viability. For example, a series of derivatives were evaluated in HeLa cells, revealing IC50 values that indicate cytotoxicity at varying concentrations . While specific data for the cyclohexyl-substituted variant is not available, the presence of similar functional groups in other studies suggests a likely parallel in activity.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is highly influenced by their structural modifications. The presence of bulky substituents like cyclohexyl groups can enhance lipophilicity and potentially improve membrane permeability, which is critical for drug activity .

Table 1: Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound 18AntimicrobialMycobacterium tuberculosis<0.03 - 0.8 μM
Compound 13AnticancerHeLa CellsIC50 = 25 - 100 μM
VariousAntiviralHuman cytomegalovirusTherapeutic Index >150

Case Studies

In a notable study on imidazo[1,2-a]pyridine derivatives as potential antimicrobial agents, several compounds were tested against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain derivatives displayed superior potency compared to existing drugs like PA-824, indicating a promising avenue for further research into novel treatments for tuberculosis .

Additionally, investigations into the cytotoxic effects of these compounds on cancer cell lines have revealed that modifications at the C6 position significantly affect their inhibitory potency against key cellular processes involved in tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid are compared below with six analogous imidazopyridine derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Applications/Notes References
This compound 4-Cyclohexylphenyl (2) C₂₀H₂₀N₂O₂ 320.39 High lipophilicity, potential CNS activity Intermediate for drug synthesis
Zolpidem 6-Carboxylic Acid 4-Methylphenyl (2), dimethylaminoethyl (3) C₁₉H₁₉N₃O₃ 337.37 Polar, metabolite of zolpidem Analytical standard
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid 3-Nitrophenyl (2) C₁₄H₉N₃O₄ 283.24 Electron-withdrawing nitro group, moderate solubility Research compound
Imidazo[1,2-a]pyridine-6-carboxylic acid (Parent) None (2) C₈H₆N₂O₂ 162.15 Baseline compound, lower lipophilicity Starting material for derivatives
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid HCl Bromo (8), hydrochloride salt C₈H₆BrClN₂O₂ 277.50 Steric bulk, enhanced solubility via salt Potential therapeutic agent
Methyl ester of target compound 4-Cyclohexylphenyl (2), methyl ester (6) C₂₁H₂₂N₂O₂ 334.41 Prodrug form, higher lipophilicity Precursor for hydrolysis

Key Findings:

Lipophilicity and Bioavailability :

  • The cyclohexylphenyl substituent in the target compound significantly increases lipophilicity compared to the parent structure (C₈H₆N₂O₂) and Zolpidem derivatives. This property may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization for oral delivery .
  • The methyl ester derivative (C₂₁H₂₂N₂O₂) acts as a prodrug, improving absorption before enzymatic hydrolysis to the active carboxylic acid form .

Electronic Effects: The 3-nitrophenyl analog (C₁₄H₉N₃O₄) introduces an electron-withdrawing nitro group, which may alter binding affinity in enzyme inhibition assays compared to the electron-donating cyclohexyl group .

Pharmacological Relevance: Zolpidem 6-Carboxylic Acid (C₁₉H₁₉N₃O₃) is a known metabolite of the sedative zolpidem, used as a reference standard in pharmacokinetic studies. Its polar dimethylaminoethyl and carboxylic acid groups facilitate renal excretion, contrasting with the CNS-targeted profile of the cyclohexylphenyl analog . The parent compound (C₈H₆N₂O₂) serves as a scaffold for synthesizing derivatives with tailored properties, such as improved solubility or target specificity .

Synthetic Strategies: The target compound’s methyl ester is synthesized via coupling reactions using reagents like HATU (Example 1 in ), followed by hydrolysis to the carboxylic acid. Zolpidem derivatives involve introducing the dimethylaminoethyl group through multistep functionalization .

Q & A

Q. What are the established synthetic routes for 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Bromination and Cyclization : Start with brominated intermediates (e.g., 2-acetylfuran) and perform sequential bromination using reagents like N-bromosuccinimide (NBS) or bromine .
  • Coupling Reactions : Introduce the cyclohexylphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions .
  • Carboxylic Acid Functionalization : Oxidize or hydrolyze precursor groups (e.g., nitriles or esters) to the carboxylic acid moiety .
  • Purification : Use column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key methods include:
  • NMR Spectroscopy : Confirm substituent positions and cyclohexylphenyl integration via 1^1H and 13^13C NMR .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .
  • HPLC : Assess purity and detect impurities under reverse-phase conditions .

Q. What biological targets are associated with imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : This class often targets:
  • Kinases and Receptors : Use enzyme inhibition assays (e.g., fluorescence polarization) to screen activity .
  • Nucleic Acids : Employ fluorescence quenching or gel electrophoresis to study DNA/RNA interactions .
  • Antimicrobial Targets : Perform MIC assays against bacterial/fungal strains to evaluate potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency?

  • Methodological Answer :
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates .
  • Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for coupling steps .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • In-Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation .

Q. How should researchers address contradictory bioactivity data across assays?

  • Methodological Answer :
  • Assay Validation : Replicate experiments in orthogonal assays (e.g., cell-based vs. biochemical) .
  • Purity Verification : Re-purify the compound and confirm absence of side products via HPLC-MS .
  • Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate specificity for suspected targets .

Q. What computational strategies predict the compound’s binding modes and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties and optimize geometries for docking studies .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions under physiological conditions .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .

Q. How can metabolic stability of derivatives be enhanced through structural modifications?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxylic acid as an ester to improve bioavailability .
  • Isosteric Replacement : Replace labile groups (e.g., methyl with trifluoromethyl) to block metabolic hotspots .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :
  • Conformational Sampling : Use enhanced sampling MD to identify non-dominant binding poses missed in docking .
  • Solvent Effects : Recalculate binding affinities with explicit solvent models (e.g., COSMO-RS) .
  • Off-Target Screening : Perform kinome-wide profiling to identify unintended interactions .

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